REACTION_CXSMILES
|
O.NN.[C:4]([C:6]1[CH:7]=[C:8]([CH:21]=[CH:22][CH:23]=1)[CH2:9][N:10]1C(=O)C2=CC=CC=[C:12]2[C:11]1=[O:20])#[N:5].Cl>CO.O1CCCC1>[C:4]([C:6]1[CH:7]=[C:8]([CH:21]=[CH:22][CH:23]=1)[CH2:9][NH:10][C:11](=[O:20])[CH3:12])#[N:5] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at ambient temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added water (60 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
WASH
|
Details
|
The filtrate was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
Acetic anhydride (15 ml) was added dropwise to the resulting solution at 8° to 20° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at 10° to 20° C
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from a mixture of ethyl acetate and diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(CNC(C)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |